molecular formula C5H5N5OS B014735 2-Amino-6-hydroxy-8-mercaptopurine CAS No. 6324-72-7

2-Amino-6-hydroxy-8-mercaptopurine

Cat. No. B014735
CAS RN: 6324-72-7
M. Wt: 183.19 g/mol
InChI Key: JHEKNTQSGTVPAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-6-hydroxy-8-mercaptopurine and its derivatives involves complex chemical reactions. For example, 6-mercaptopurine can be obtained by hydrolysis of the reaction product of 6-chloropurine and potassium ethyl xanthate, a method that yields high purity 6-mercaptopurine under optimized conditions, avoiding organic solvents and phosphorus pentasulfide for simpler operation (Tan Chengxia, 2013).

Molecular Structure Analysis

The molecular structure of this compound contributes to its chemical characteristics and interactions. The compound exhibits a complex structure with potential for varied chemical reactions and biological activities, as suggested by its synthesis pathways and the structural analysis of related compounds.

Chemical Reactions and Properties

This compound participates in diverse chemical reactions. It shows preferential inhibition of xanthine oxidase, indicating its potential for selective enzymatic interaction, which is crucial for understanding its biochemical roles and therapeutic applications (Sukirti Kalra et al., 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are essential for its handling and application in various scientific fields. These properties are influenced by the molecular structure and the synthesis method.

Chemical Properties Analysis

This compound's chemical properties, including reactivity with other compounds, stability under different conditions, and its ability to form complexes with metals, are significant for its utility in research and therapy. For example, studies on 6-mercaptopurine have shown it forms stronger complexes with copper than with nickel, indicating its chelating properties, which could be relevant for the derivative's interactions as well (E. M. Scoran & M. Cefola, 1962).

Scientific Research Applications

properties

IUPAC Name

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKNTQSGTVPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=S)N1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212631
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

6324-72-7, 28128-40-7
Record name 8-Mercaptoguanine
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Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Record name 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Record name 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-amino-6-hydroxy-8-mercaptopurine (AMHP) interact with gold nanoparticles, and how does this impact its ability to detect DNA?

A: Research indicates that AMHP, when conjugated with coumaric acid (CA), can self-assemble into nanostructures. These AMHP-CA assemblies can further bind to gold nanoparticles (AuNPs) to form AMHP-CA-AuNP hybrids. [] This interaction is likely driven by the thiol group (-SH) present in AMHP, which exhibits a strong affinity for gold surfaces.

Q2: How does the structure of this compound influence its inhibitory activity on xanthine oxidase?

A: While the provided abstracts do not offer a detailed structural analysis of this compound in relation to xanthine oxidase inhibition, they do mention that this compound exhibits preferential inhibition of the enzyme. [] Further research focusing on structure-activity relationships would be needed to elucidate the specific structural features responsible for this inhibitory activity. Understanding these relationships could pave the way for designing more potent and selective xanthine oxidase inhibitors.

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